4-Methylpyridine-2-carboxamide
Overview
Description
4-Methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a carboxamide group at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-Methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
4-Methylpyridine-2-carboxamide, a pyridine carboxamide derivative, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) but inactive against other pathogens .
Mode of Action
Mechanistic studies revealed that this compound is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy .
Biochemical Pathways
It’s known that all components of vitamin b3, including pyridine derivatives, are precursors to the nicotinamide-derived redox cofactor,nicotinamide adenine dinucleotide (NAD) . This suggests that this compound may influence NAD-dependent pathways.
Pharmacokinetics
A related pyridine carboxamide derivative showed high drug exposure and linear pharmacokinetics after intravenous and oral administration . The bioavailability was close to 100%, and the metabolic stability of the compound in hepatic microsomes of mice and humans was very high . These findings suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its bacteriostatic effect on M. tuberculosis in liquid cultures and its bactericidal effect in macrophages . It also induces autophagy in macrophages, which may contribute to its anti-mycobacterial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a strain of Arthrobacter sp. KM-4, isolated from soil contaminated with pyridine-containing wastes, was found to degrade pyridines efficiently This suggests that environmental bacteria could potentially affect the bioavailability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
4-Methylpyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound may localize to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2-carboxamide typically involves the reaction of 4-methylpyridine with a suitable carboxylating agent. One common method is the reaction of 4-methylpyridine with carbon dioxide in the presence of a base, followed by the conversion of the resulting carboxylate to the carboxamide using ammonia or an amine .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the carboxylation reaction under milder conditions, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylpyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-Methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridine-2-amine.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
- 4-Chloro-N-methylpyridine-2-carboxamide
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
- Pyridine-2-yl-methylene hydrazine carboxamide
Comparison: 4-Methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSTRYKPBORIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467582 | |
Record name | 4-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-04-2 | |
Record name | 4-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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